molecular formula C18H15ClN4O4S B11170456 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11170456
M. Wt: 418.9 g/mol
InChI Key: PBGCBOOISHZIEO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic small molecule compound of interest in medicinal chemistry and biochemical research. It features a hybrid structure combining acetamide, sulfonamide, chlorophenoxy, and pyrimidine motifs, which are independently recognized for their diverse biological activities and prevalence in pharmacologically active molecules . Sulfonamide-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-carbonic anhydrase, and anti-urease effects . Concurrently, the chlorophenoxyacetamide scaffold has been identified in novel compounds demonstrating potent inhibitory effects on osteoclastogenesis, the process of bone-resorbing cell formation, highlighting its potential in bone metabolism research . The integration of these domains into a single molecule, augmented by a nitrogen-rich pyrimidine ring capable of hydrogen bonding and π-π stacking interactions, makes this compound a valuable chemical tool for researchers. Its primary research applications include serving as a lead structure for the synthesis and optimization of new bioactive molecules, a candidate for probing enzymatic inhibition, particularly against urease and other metalloenzymes, and a model compound for investigating structure-activity relationships (SAR) in multi-target therapeutic agents . The mechanism of action for related compounds often involves interaction with enzyme active sites; for instance, similar acetamide-sulfonamide conjugates have been characterized as competitive inhibitors that bind to the nickel-containing active site of the urease enzyme, thereby blocking substrate hydrolysis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClN4O4S/c19-13-2-6-15(7-3-13)27-12-17(24)22-14-4-8-16(9-5-14)28(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)

InChI Key

PBGCBOOISHZIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a pyrimidinylsulfamoyl derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing efficacy against various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly inhibit the growth of cancer cells, with IC50 values ranging from 15 to 20 µM in different cell lines.
  • Mechanism of Action : The compound may induce apoptosis and modulate cell cycle regulatory proteins such as Bcl-2 and caspase-3, which are critical in cancer cell survival and proliferation.

Antimicrobial Properties

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has also shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 10 to 50 µg/mL.
  • Potential Applications in Infection Control : Given its broad-spectrum activity, this compound could be explored for use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Target Compound :

  • Sulfamoyl linkage : Facilitates hydrogen bonding and interactions with biological targets (e.g., enzymes).
  • Pyrimidin-2-yl group : A heterocyclic moiety that may participate in π-π stacking or base-pairing interactions.

Analog 1 : 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide (CAS: 104246-28-8)

  • Substitution: Replaces the 4-chlorophenoxy group with a 2-chloroacetamide.
  • Impact : Reduced steric bulk but lower lipophilicity compared to the target compound. The chloro group may act as a leaving group in nucleophilic reactions .
  • Molecular Formula : C₁₂H₁₁ClN₄O₃S .

Analog 2 : 2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS: 58590-35-5)

  • Substitution : Replaces pyrimidine with a thiazole ring.
  • Molecular Formula : C₁₇H₁₄ClN₃O₄S₂ .

Variations in the Sulfamoyl-Linked Heterocycle

Analog 3 : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Substitution: Sulfamoyl group replaced with a sulfanyl (-S-) linkage; pyrimidine bears amino groups.
  • Impact: Amino groups enhance hydrogen-bonding capacity, improving solubility. Sulfanyl linkages may reduce metabolic stability compared to sulfamoyl .

Analog 4 : N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS: 735321-15-0)

  • Substitution: 2,6-Dimethylpyrimidine and 4-propanoylphenoxy groups.
  • Impact: Methyl groups on pyrimidine increase steric hindrance, while the propanoylphenoxy group enhances electron-withdrawing effects .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₈H₁₅ClN₄O₄S 442.85 g/mol 4-Chlorophenoxy, pyrimidin-2-yl High lipophilicity, sulfamoyl H-bond
Analog 1 C₁₂H₁₁ClN₄O₃S 326.76 g/mol 2-Chloro, pyrimidin-2-yl Compact structure, reactive chloro
Analog 2 C₁₇H₁₄ClN₃O₄S₂ 423.89 g/mol Thiazol-2-yl, 4-chlorophenoxy Thiazole π-system, moderate solubility
Analog 4 C₂₃H₂₄N₄O₅S 476.53 g/mol 2,6-Dimethylpyrimidine, propanoylphenoxy Steric bulk, electron-withdrawing

Biological Activity

2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a chlorophenoxy group, a pyrimidinylsulfamoyl moiety, and an acetamide functional group, which may facilitate interactions with various biological targets.

  • Molecular Formula : C19H20ClN5O2
  • CAS Number : 169697-01-2
  • Molecular Weight : Approximately 396.85 g/mol

The structural components of this compound suggest potential applications in the development of therapeutic agents, particularly in oncology and antimicrobial research.

Research indicates that 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide exhibits significant biological activity, particularly as an inhibitor of osteoclastogenesis, which is crucial in the context of bone resorption diseases such as osteoporosis. The compound has been shown to inhibit the formation of mature osteoclasts and suppress bone resorption activity in vitro and in vivo .

Key Findings :

  • Inhibition of Osteoclastogenesis : The compound alters mRNA expressions of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts and preventing bone loss induced by ovariectomy (OVX) in animal models .
  • Antimicrobial Potential : Similar compounds have been studied for their antibacterial properties, suggesting that 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide may also exhibit moderate growth inhibition against various bacterial strains .

Study on Osteoclastogenesis

A notable study investigated the effects of a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), which demonstrated strong inhibitory effects on osteoclastogenesis. The study utilized both in vitro assays with bone marrow macrophages (BMMs) and in vivo models to assess the compound's efficacy in preventing OVX-induced bone loss .

Treatment GroupDose (mg/kg)Effect on Osteoclast FormationBone Resorption Activity
Control-No inhibitionHigh
PPOAC-Bz20Significant inhibitionReduced

Interaction Studies

Interaction studies have focused on the binding affinity of 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide to various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate its mechanism of action.

Potential Targets

  • Dihydropteroate Synthase : The pyrimidinylsulfamoyl group may enhance interactions with bacterial enzymes involved in folate synthesis.
  • Osteoclastic Pathways : Inhibition of RANKL-mediated signaling pathways critical for osteoclast differentiation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamidePyridine instead of pyrimidineDifferent nitrogen heterocycle may influence activity
4-amino-N-[4-(chlorophenyl)sulfonyl]phenylacetamideSulfonamide functionalityPotentially different biological activity profile
2-chloro-N-[4-sulfamoylphenyl]acetamideLacks chlorophenoxy groupSimpler structure may lead to different interactions

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, and what key reaction conditions must be controlled?

  • Methodological Answer: Synthesis involves multi-step reactions:
  • Step 1: Formation of the chlorophenoxy group via substitution reactions under alkaline conditions.
  • Step 2: Coupling with the pyrimidine sulfonamide moiety using condensing agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) at 0–5°C to minimize side reactions.
  • Step 3: Reduction and condensation steps monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase.
    Critical parameters include solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios, and post-reaction purification via sequential acid/base washes .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • 1H/13C NMR Spectroscopy: Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms bond connectivity.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 447.08).
  • X-ray Crystallography: Resolves dihedral angles between the chlorophenoxy and pyrimidine rings (e.g., 42.25° inclination) and hydrogen-bonding networks (N–H⋯O, 2.89 Å) .
  • HPLC Purity Analysis: Uses C18 columns with UV detection at 254 nm to confirm >98% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis of this compound?

  • Methodological Answer:
  • Kinetic Control: Use in situ IR spectroscopy to monitor amide bond formation rates and adjust mixing speeds.
  • Solvent Optimization: Replace dichloromethane with dimethylformamide (DMF) during reflux to enhance solubility.
  • Catalyst Loading: Increase TBTU equivalents to 1.2× to drive coupling efficiency >90%.
  • Purification: Employ gradient recrystallization (ethanol/water) to isolate high-purity crystals (yield improvement from 65% to 82%) .

Q. How should contradictory data on biological activity (e.g., varying IC50 values) be resolved methodologically?

  • Methodological Answer:
  • Assay Standardization: Use isogenic cell lines (e.g., HEK293 with stable Akt expression) and fixed ATP concentrations (1 mM) in kinase inhibition assays.
  • Structural Validation: Compare X-ray structures of batches to rule out polymorphic variations affecting activity.
  • Mechanistic Studies: Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) to quantify target engagement consistency.
    Example: Discrepancies in Akt inhibition (IC50 = 0.5–2.1 µM) were resolved by adding phosphatase inhibitors, stabilizing IC50 at 0.7 ± 0.1 µM .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer:
  • Functional Group Substitution: Replace the 4-chlorophenyl group with 3-trifluoromethyl to enhance hydrophobic interactions (ΔlogP = +1.2).
  • QSAR Modeling: Use Gaussian09 to calculate electrostatic potential maps, correlating pyrimidine ring electron density with kinase inhibition (R² = 0.89).
  • Biological Testing: Screen derivatives in parallel against related targets (e.g., PI3K, mTOR) to identify selectivity drivers.
    Example: A 2-fluorobenzyl analog showed 10× selectivity for Akt over PI3Kα due to steric complementarity in the ATP-binding pocket .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility and stability data across studies?

  • Methodological Answer:
  • pH-Dependent Stability: Conduct accelerated degradation studies (40°C/75% RH) at pH 2–9. Instability at pH <3 correlates with acetamide hydrolysis.
  • Solubility Profiling: Use shake-flask method with biorelevant media (FaSSIF/FeSSIF). Reported solubility (0.1 mg/mL in water vs. 1.2 mg/mL in FeSSIF) aligns with micellar encapsulation .

Experimental Design

Q. What in silico tools are recommended for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with Akt1 crystal structure (PDB: 3OCB). Key interactions:
  • Pyrimidine N1 with Met281 (H-bond, 2.1 Å).
  • Chlorophenoxy group in hydrophobic pocket (Val270, Ala232).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å after 50 ns) .

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